4-Methoxy-6-(2-(4-methoxyphenyl)ethyl)salicylic acid

Beschreibung

Eigenschaften

CAS-Nummer |

72578-97-3 |

|---|---|

Molekularformel |

C17H18O5 |

Molekulargewicht |

302.32 g/mol |

IUPAC-Name |

2-hydroxy-4-methoxy-6-[2-(4-methoxyphenyl)ethyl]benzoic acid |

InChI |

InChI=1S/C17H18O5/c1-21-13-7-4-11(5-8-13)3-6-12-9-14(22-2)10-15(18)16(12)17(19)20/h4-5,7-10,18H,3,6H2,1-2H3,(H,19,20) |

InChI-Schlüssel |

QTSHPXKETKYZMV-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=C(C=C1)CCC2=C(C(=CC(=C2)OC)O)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

4-Methoxy-6-(2-(4-Methoxyphenyl)ethyl)salicylsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Methoxygruppen können oxidiert werden, um entsprechende Chinone zu bilden.

Reduktion: Die Carbonsäuregruppe kann zu einem Alkohol reduziert werden.

Substitution: Der aromatische Ring kann elektrophilen Substitutionsreaktionen unterliegen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden verwendet.

Substitution: Elektrophile Substitutionsreaktionen verwenden oft Reagenzien wie Brom (Br2) oder Salpetersäure (HNO3) unter sauren Bedingungen.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Chinonen.

Reduktion: Bildung von Alkoholen.

Substitution: Bildung von halogenierten oder nitrierten Derivaten.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methoxy-6-(2-(4-methoxyphenyl)ethyl)salicylic acid undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Anticancer Activity : Recent studies have indicated that derivatives of salicylic acid, including 4-Methoxy-6-(2-(4-methoxyphenyl)ethyl)salicylic acid, exhibit cytotoxic effects against various cancer cell lines. For instance, salicylic acid derivatives have shown significant activity against MCF-7 breast cancer cells, suggesting potential therapeutic uses in oncology .

Mechanism of Action : The mechanism behind the anticancer properties is believed to involve the inhibition of specific signaling pathways critical for cancer cell proliferation. This compound may act by modulating the activity of lymphoid tyrosine phosphatase, which plays a role in T cell receptor signaling .

Analytical Chemistry Applications

High-Performance Liquid Chromatography (HPLC) : 4-Methoxy-6-(2-(4-methoxyphenyl)ethyl)salicylic acid can be effectively analyzed using reverse phase HPLC methods. The mobile phase typically consists of acetonitrile, water, and phosphoric acid (or formic acid for mass spectrometry applications). This method is scalable and suitable for isolating impurities in preparative separation processes .

| Analytical Method | Description | Applications |

|---|---|---|

| Reverse Phase HPLC | Utilizes acetonitrile and water as mobile phases | Isolation of impurities, pharmacokinetic studies |

Material Science Applications

Wood Protection : The compound has been explored as an active ingredient in formulations for protecting wood against fungal attacks. It has shown efficacy against specific fungi such as Paecilomyces variotii, indicating its potential use in biocides and preservatives .

Case Study 1: Anticancer Properties

A study conducted on various salicylic acid derivatives, including 4-Methoxy-6-(2-(4-methoxyphenyl)ethyl)salicylic acid, demonstrated dose-dependent cytotoxicity against MCF-7 cells. The findings suggest that these compounds could be developed into novel anticancer agents.

Case Study 2: HPLC Method Development

A research article detailed the development of an HPLC method for analyzing this compound in biological samples. The method was validated for precision and accuracy, making it suitable for pharmacokinetic studies to determine the compound's behavior in vivo.

Wirkmechanismus

The mechanism of action of 4-Methoxy-6-(2-(4-methoxyphenyl)ethyl)salicylic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the inhibition of enzymes involved in inflammatory processes, such as cyclooxygenase (COX). Additionally, its antioxidant properties may contribute to its biological activity by scavenging free radicals and reducing oxidative stress .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Salicylic Acid Derivatives

Salicylic Acid 4-Methoxybenzyl Ester (CAS 72845-81-9)

- Molecular Formula : C₁₅H₁₄O₄

- Molecular Weight : 258.27 g/mol

- Key Differences: Replaces the 6-position ethylphenolic chain with a 4-methoxybenzyl ester group. Higher lipophilicity (predicted LogP >4.5) due to the ester moiety compared to the carboxylic acid group in the target compound. Applications: Used as a reference standard and intermediate in synthetic chemistry .

4-Methylsalicylic Acid (CAS Not Provided)

- Synthesis : Methyl 4-methylsalicylate (a precursor) is synthesized via esterification with 82% yield, indicating efficient production compared to more complex derivatives .

- Simpler Structure : Lacks the 6-position substituent and dual methoxy groups, resulting in lower molecular weight (152.15 g/mol) and LogP (~2.1).

Amide Derivatives

2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide (Rip-B)

- Synthesis : Formed by reacting methyl salicylate with 3,4-dimethoxyphenethylamine (34% yield), suggesting lower synthetic efficiency compared to the target compound’s HPLC-optimized isolation .

- Structural Contrast : Replaces the carboxylic acid group with an amide linkage, altering hydrogen-bonding capacity and solubility.

Cinnamic Acid Derivatives

3-Hydroxy-4-methoxycinnamic Acid

- Source : Isolated from Cinnamomum cassia (natural origin) .

- Key Features: Contains a propenoic acid chain instead of a salicylic acid core. LogP ~1.8 (lower than the target compound), reflecting reduced lipophilicity due to fewer aromatic substituents. Applications: Used as a synthetic precursor and in pharmacological research .

Formoterol-Related Compounds (e.g., N-[2-hydroxy-5-[(1RS)-1-hydroxy-2-[[2-(4-methoxyphenyl)ethyl]amino]ethyl]phenyl]formamide)

Key Findings

- Lipophilicity : The target compound’s LogP (3.90) balances solubility and membrane permeability, making it suitable for analytical applications. Esters (e.g., Salicylic acid 4-methoxybenzyl ester) are more lipophilic, whereas simpler derivatives (e.g., 4-methylsalicylic acid) are more hydrophilic .

- Synthetic Efficiency : High-yield synthesis routes (e.g., 82% for 4-methylsalicylate ) contrast with lower yields for amide derivatives (34% for Rip-B ), reflecting reaction complexity.

- Pharmacological Potential: While Rip-B and Formoterol analogs are bioactive, the target compound’s primary use remains analytical, underscoring how minor structural changes dictate application .

Biologische Aktivität

4-Methoxy-6-(2-(4-methoxyphenyl)ethyl)salicylic acid is a salicylic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article synthesizes findings from diverse studies to elucidate the compound's biological activity, mechanisms of action, and potential therapeutic applications.

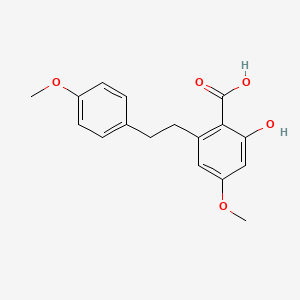

Chemical Structure

The compound is characterized by the following structure:

This structure features methoxy groups and a salicylic acid backbone, which are crucial for its biological interactions.

Biological Activity Overview

Research indicates that 4-Methoxy-6-(2-(4-methoxyphenyl)ethyl)salicylic acid exhibits significant anticancer and anti-inflammatory properties. Below are detailed findings from various studies.

Anticancer Activity

- Cell Growth Inhibition : The compound has been tested against several cancer cell lines, notably MDA-MB 231 (a breast cancer cell line) and HL-60 (acute myeloid leukemia). Results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating effective cytotoxicity at low concentrations .

-

Mechanisms of Action :

- Induction of Apoptosis : Flow cytometry assays revealed that treatment with the compound led to increased apoptosis in cancer cells. For instance, at a concentration of 14 μM, approximately 63% of SMMC-7721 cells underwent apoptosis .

- Ferroptosis Induction : The compound was observed to induce ferroptotic cell death in sensitive cell lines, characterized by morphological changes and mitochondrial dysfunction .

- Selectivity : Notably, the compound exhibited a selective inhibitory effect on cancer cells without significantly affecting normal human hepatocytes (LO2 cells), highlighting its potential as a targeted anticancer agent .

Anti-inflammatory Activity

- Inhibition of Pro-inflammatory Cytokines : The compound demonstrated the ability to inhibit the production of pro-inflammatory markers such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS). This suggests its utility in managing inflammatory conditions .

- Oxidative Stress Reduction : Studies have shown that 4-Methoxy-6-(2-(4-methoxyphenyl)ethyl)salicylic acid can reduce oxidative stress markers, including nitric oxide (NO) and reactive oxygen species (ROS), further supporting its anti-inflammatory profile .

Data Table: Biological Activity Summary

| Activity Type | Cell Line/Model | IC50 Value (μM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | MDA-MB 231 | <10 | Apoptosis induction |

| SMMC-7721 | 6.97 | Selective cytotoxicity | |

| HL-60 | Not specified | Ferroptosis induction | |

| Anti-inflammatory | Macrophages | Not specified | Inhibition of TNF-α and IL-6 |

| LPS-stimulated model | Not specified | Reduction of NO and ROS |

Case Studies

Several case studies have highlighted the therapeutic potential of salicylic acid derivatives, including this compound:

- Breast Cancer Treatment : A study involving MDA-MB 231 cells treated with various concentrations of the compound showed significant inhibition of cell migration and growth, suggesting its potential role in breast cancer therapy .

- Inflammatory Disease Models : In animal models of inflammation, administration of this compound resulted in reduced symptoms associated with inflammatory diseases, correlating with decreased levels of pro-inflammatory cytokines .

Q & A

Q. How does this compound modulate multidrug resistance (MDR) in cancer cells?

- Methodological Answer : Evaluate efflux pump inhibition (e.g., P-glycoprotein) using calcein-AM assays. Combine the compound with chemotherapeutics (e.g., doxorubicin) and measure intracellular drug accumulation via flow cytometry. Validate mechanisms using ATPase activity assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.